5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE
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Overview
Description
5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzothiadiazole moiety
Mechanism of Action
Target of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It can be inferred from related studies that the compound might interact with its targets through a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been used in the miyaura borylation and suzuki coupling reactions . These reactions are important in the synthesis of various organic compounds.
Result of Action
Similar compounds have shown high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting with the preparation of the thiazole and benzothiadiazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The benzothiadiazole moiety can be prepared via the cyclization of o-phenylenediamine with sulfur and nitrous acid .
The final step involves the coupling of the thiazole and benzothiadiazole intermediates with the piperidine derivative. This can be achieved through a nucleophilic substitution reaction, where the thiazole derivative is reacted with the piperidine derivative in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring
Amines: Formed from the reduction of nitro groups in the benzothiadiazole moiety
Halogenated and Nitrated Derivatives: Formed from electrophilic substitution reactions
Scientific Research Applications
5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole and benzothiadiazole moieties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: The compound is used as a precursor for the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE is unique due to its combination of a thiazole ring, a piperidine ring, and a benzothiadiazole moiety. This unique structure imparts distinct electronic and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS3/c1-11-9-23-17(18-11)24-10-12-4-6-21(7-5-12)16(22)13-2-3-14-15(8-13)20-25-19-14/h2-3,8-9,12H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCFDRFIOGXAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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